molecular formula C18H17F3N2O3 B2857868 N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1396874-10-4

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2857868
CAS RN: 1396874-10-4
M. Wt: 366.34
InChI Key: VELPLCXCBQPADB-UHFFFAOYSA-N
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Description

“N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains two phenyl groups (aromatic rings), a trifluoromethyl group (-CF3), and an oxalamide group (a type of amide). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The phenyl rings could participate in π-π stacking interactions, and the amide group could form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the amide could make this compound somewhat soluble in water . The phenyl rings could contribute to its lipophilicity, which could affect its solubility in organic solvents .

Scientific Research Applications

Chemical Structure and Synthesis

N,N'-disubstituted oxalamides, such as N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, exhibit unique structural features that influence their chemical behavior and synthetic applications. Research into their synthesis demonstrates the utility of these compounds in constructing complex molecular architectures. For example, novel methodologies have been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of N,N'-disubstituted oxalamides in organic synthesis (Mamedov et al., 2016).

Catalysis and Chemical Reactions

The role of N,N'-disubstituted oxalamides in catalysis and chemical reactions has been a significant area of study. Research demonstrates their effectiveness in facilitating various chemical transformations, including oxidation reactions and the formation of complex molecular structures. For instance, the catalytic activity of N,N'-disubstituted oxalamides in the hydroxylation of (hetero)aryl halides under mild conditions has been highlighted, offering insights into their potential utility in organic synthesis and material science (Xia et al., 2016).

Material Science and Polymer Research

N,N'-disubstituted oxalamides have also found applications in material science and polymer research, particularly in the modification of polymer properties and the development of new materials. Studies on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s in the presence of oxalamide compounds reveal the impact of these additives on the crystallization rate, thermal properties, and overall material performance (Xu et al., 2017).

Environmental and Sensing Applications

Research into the environmental applications of N,N'-disubstituted oxalamides includes their role in sensing technologies. Studies on the development of optical probes and sensors for detecting various chemical species demonstrate the potential of these compounds in environmental monitoring and protection. For example, the creation of colorimetric sensors for metal cations and anions using surface-functionalized nanoparticles showcases the utility of N,N'-disubstituted oxalamides in environmental sensing (Kumar & Anthony, 2015).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as its physical and chemical properties .

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-4-8-14(11-13)23-17(26)16(25)22-10-9-15(24)12-5-2-1-3-6-12/h1-8,11,15,24H,9-10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELPLCXCBQPADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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